molecular formula C23H20FN3O4 B11560532 N-(2-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-fluorobenzamide

N-(2-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-fluorobenzamide

Cat. No.: B11560532
M. Wt: 421.4 g/mol
InChI Key: LUOIIJUWFQVVAR-AFUMVMLFSA-N
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Description

N-(2-{N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-FLUOROBENZAMIDE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions and have significant applications in various fields, including bioinorganic chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-FLUOROBENZAMIDE typically involves the condensation reaction between an appropriate hydrazine derivative and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, tetrahydrofuran, butanol, or glacial acetic acid . The reaction conditions often require heating to facilitate the formation of the Schiff base hydrazone.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-{N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-FLUOROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-{N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-FLUOROBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-FLUOROBENZAMIDE involves its ability to form stable complexes with metal ions, which can interact with biological targets. The Schiff base moiety allows the compound to act as a chelating agent, binding to metal ions and potentially inhibiting enzyme activity or altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-FLUOROBENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and fluorine substituents enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H20FN3O4

Molecular Weight

421.4 g/mol

IUPAC Name

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-[(4-fluorobenzoyl)amino]benzamide

InChI

InChI=1S/C23H20FN3O4/c1-30-18-12-9-16(21(13-18)31-2)14-25-27-23(29)19-5-3-4-6-20(19)26-22(28)15-7-10-17(24)11-8-15/h3-14H,1-2H3,(H,26,28)(H,27,29)/b25-14+

InChI Key

LUOIIJUWFQVVAR-AFUMVMLFSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F)OC

Origin of Product

United States

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